1-(1-ethyl-1H-benzimidazol-2-yl)-1-propanol
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to 1-(1-ethyl-1H-benzimidazol-2-yl)-1-propanol, often involves condensation reactions between o-phenylenediamine and carboxylic acid derivatives. For instance, N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester reacts with benzylamine to yield corresponding benzimidazole-based compounds. Such reactions are characterized by their ability to form complex structures with potential for varied applications (Raouafi et al., 2007).
Molecular Structure Analysis
The crystal and molecular structure of benzimidazole derivatives are often determined using X-ray diffraction, revealing detailed geometrical configurations. These analyses show that benzimidazole rings can exhibit planar structures with specific bond lengths and angles that contribute to their chemical behavior. The crystallization in specific systems (e.g., monoclinic) and the presence of hydrogen bonds are key features observed in these compounds (Raouafi et al., 2007).
Chemical Reactions and Properties
Benzimidazole compounds can participate in a variety of chemical reactions, including those leading to the formation of Schiff base copper(II) complexes. These reactions not only highlight the versatility of benzimidazole as a ligand but also demonstrate its ability to interact with metal ions, forming complexes with significant DNA binding and cytotoxicity properties (Paul et al., 2015).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including their crystalline structure and thermal stability, are crucial for understanding their behavior in different conditions. These compounds typically exhibit good thermal stability and specific crystalline arrangements that can be influenced by substituents on the benzimidazole ring (El Foujji et al., 2020).
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, such as this compound, often interact with various proteins and enzymes in the body .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . The compound’s interaction with its targets may lead to changes in the target’s function, potentially influencing various biological processes .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Based on the known effects of similar benzimidazole derivatives, it can be inferred that this compound may have significant impacts on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(1-ethyl-1H-benzimidazol-2-yl)-1-propanol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
1-(1-ethylbenzimidazol-2-yl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-3-11(15)12-13-9-7-5-6-8-10(9)14(12)4-2/h5-8,11,15H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDOYHPEDJFLKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-benzimidazol-2-yl)propan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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